molecular formula C18H27N B3045702 2,6-Dicyclohexylaniline CAS No. 112121-78-5

2,6-Dicyclohexylaniline

Cat. No. B3045702
CAS RN: 112121-78-5
M. Wt: 257.4 g/mol
InChI Key: YTDHOCZRXNHNKS-UHFFFAOYSA-N
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Description

2,6-Dicyclohexylaniline is a chemical compound with the molecular formula C18H27N . It has a molecular weight of 257.41 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C18H27N . This indicates that the molecule consists of 18 carbon atoms, 27 hydrogen atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Genotoxicity Research

2,6-Dicyclohexylaniline derivatives, such as N-Nitrosodicyclohexylamine (N-NO-DCHA), have been studied for their genotoxic potential. Research conducted on V79 Chinese hamster cells revealed significant genotoxicity in both the single cell gel assay and the sister chromatid exchange (SCE) test, suggesting potential human health hazards (Gebel, Müller, Westphal, & Hallier, 2001).

Analytical Profiling in Biochemistry

Analytical profiling of psychoactive substances, such as arylcyclohexylamines, which include derivatives of this compound, has been conducted. This research aids in identifying new substances of abuse. Techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy are utilized for this purpose (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Synthesis of Medicinal Compounds

This compound derivatives are involved in synthesizing various medicinal compounds. For instance, monocyclic 2,6-diketopiperazine (2,6-DKP) derivatives have been synthesized using a multicomponent reaction and tested for anticonvulsant activity, showing promising results in animal models of epilepsy (Dawidowski & Turło, 2013).

Chemical Synthesis and Industrial Applications

This compound is also used in the synthesis of various chemical substances like herbicides and medicinal preparations. One such example is the synthesis of 2,2,6,6-tetrachlorocyclohexanone, which is used for producing several important chemical substances and key intermediates in medicinal preparations (Laz'yan, Bokanov, Kuzovkin, Dorofeeva, Talantova, & Granik, 1994).

Cytotoxic and Antibacterial Properties

Research has been conducted on Mn(II) and Zn(II) macrocyclic Schiff-base complexes, synthesized using derivatives of this compound. These complexes have been studied for their cytotoxic properties against cancer cell lines and antibacterial properties, showing potential therapeutic applications (Keypour, Mahmoudabadi, Shooshtari, Hosseinzadeh, Mohsenzadeh, & Gable, 2017).

Fluorescence Spectroscopy

This compound derivatives have been used in studying ultraviolet absorption and fluorescence spectra, contributing to the understanding of molecular orbital methods and the formation of various complexes in different solvents (Inuzuka & Fujimoto, 1986).

Environmental and Health Safety

Studies on compounds like 2,6-Dichloro-4-nitroaniline (dicloran), related to this compound, have been conducted to understand their environmental impact and contribution to mutagenic activity in water samples, emphasizing the importance of monitoring such compounds for environmental and health safety (de Oliveira, Sakagami, Warren, Kummrow, & Umbuzeiro, 2009).

Safety and Hazards

2,6-Dicyclohexylaniline is considered hazardous. It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and respiratory irritation . It is also suspected of causing cancer . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,6-dicyclohexylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h7,12-15H,1-6,8-11,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDHOCZRXNHNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C(=CC=C2)C3CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333755
Record name Benzenamine, 2,6-dicyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112121-78-5
Record name Benzenamine, 2,6-dicyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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